molecular formula C14H21BrN2O2S B599062 1-(4-Bromophenylsulfonyl)-4-butylpiperazine CAS No. 1199773-16-4

1-(4-Bromophenylsulfonyl)-4-butylpiperazine

Cat. No. B599062
CAS RN: 1199773-16-4
M. Wt: 361.298
InChI Key: XSWKENUNVGFSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromophenylsulfonyl)piperidin-4-one” is a compound with the molecular formula C11H12BrNO3S . It has a molecular weight of 318.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenylsulfonyl)piperidin-4-one” includes a bromophenylsulfonyl group attached to a piperidin-4-one ring .


Physical And Chemical Properties Analysis

The compound “1-(4-Bromophenylsulfonyl)piperidin-4-one” has a density of 1.6±0.1 g/cm³ . It has a boiling point of 449.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 68.4±0.4 cm³ . It has 4 hydrogen bond acceptors and 2 freely rotating bonds .

Scientific Research Applications

Diazo Reactions with Unsaturated Compounds

Research has shown that 1-(p-bromophenylsulfonyl)-1,3-butadienes can react with aryldiazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific unsaturated compounds in the presence of copper chloride. This study highlights the reactivity of bromophenylsulfonyl compounds in creating complex organic structures (Naidan & Smalius, 2005).

Synthesis and Application of Ionic Catalysts

A novel Brönsted acidic ionic catalyst, 1,4-disulfopiperazine-1,4-diium chloride, has been synthesized and shown to significantly catalyze the N-Boc protection of amines. This method offers advantages such as chemoselectivity, short reaction times, and high yields, emphasizing the utility of sulfonamide and piperazine derivatives in organic synthesis (Koodehi, Shirini, & Goli-Jolodar, 2017).

Enzyme Inhibition Studies

1-Arylsulfonyl-4-phenylpiperazine derivatives have been investigated for their enzymatic inhibition potentials. These compounds, synthesized through reactions between phenylpiperazine and various sulfonyl chlorides, have shown moderate inhibitory effects on enzymes like α-glucosidase, suggesting potential biomedical applications (Abbasi et al., 2017).

Multi-coupling Reagent Development

Studies on 3-bromo-2-(tert-butylsulfonyl)-1-propene have revealed its utility as a versatile multi-coupling reagent, capable of reacting with various electrophiles and nucleophiles. This reagent facilitates the synthesis of highly functionalized sulfones, illustrating the chemical versatility of bromophenylsulfonyl derivatives (Auvray, Knochel, & Normant, 1985).

Synthesis of Sulfonamide Adenosine Receptor Antagonists

Research on sulfonamide structure-based adenosine A2B receptor antagonists utilized p-nitrophenoxide as a leaving group to achieve high yields of sulfonamides from reactions with various amines. This innovative method overcame challenges in standard sulfonamide formation techniques, showcasing the relevance of bromophenylsulfonyl compounds in medicinal chemistry (Yan et al., 2006).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWKENUNVGFSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682089
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199773-16-4
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.